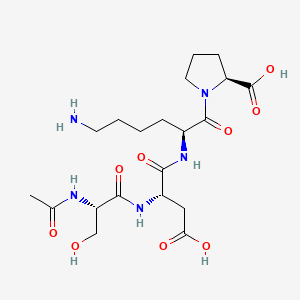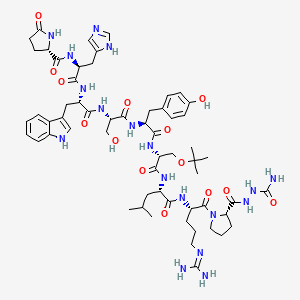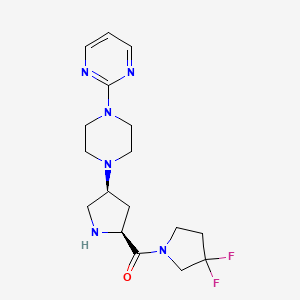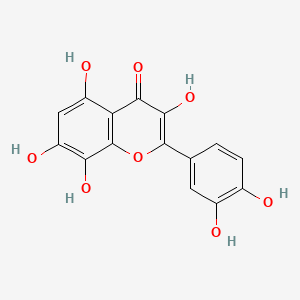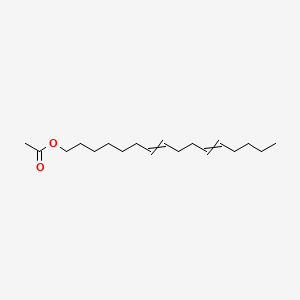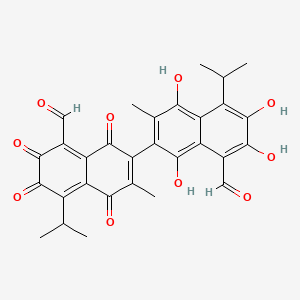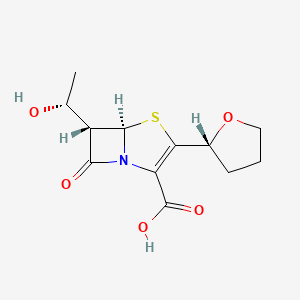
ファロペネムナトリウム
概要
説明
ファロペネムナトリウムは、ペネム系に属する経口活性のあるβ-ラクタム系抗生物質です。 広域スペクトルβ-ラクタマーゼのいくつかの種類に対して耐性があることで知られており、細菌感染症の治療に有効な手段となっています 。 ファロペネムナトリウムは、ファロムという商品名で販売されており、1997年から日本で市販されています .
製法
合成経路と反応条件: ファロペネムナトリウムは、さまざまな方法で合成できます。 一般的な方法の1つは、粗生成物を蒸留水に溶解し、溶液を冷却した後、制御された条件下でアセトンを加えて、目的の化合物を沈殿させる方法です 。 別の方法は、ファロペネムナトリウムと賦形剤および乾燥剤を混合し、その後造粒および乾燥プロセスを経て、安定な粒子を生成する方法です .
工業生産方法: ファロペネムナトリウム錠剤の工業生産には、直接打錠法が用いられます。この方法では、化合物を微結晶セルロースなどの補助材料と混合して、プレーン錠剤を形成します。 この錠剤は、安定性と保存期間を向上させるためにコーティングされます .
科学的研究の応用
ファロペネムナトリウムは、科学研究において幅広い用途があります。化学では、β-ラクタム系抗生物質の合成と安定性を研究するために使用されます。 生物学および医学では、呼吸器感染症、尿路感染症、皮膚感染症などの細菌感染症の治療に用いられます 。 β-ラクタマーゼに対する耐性により、抗生物質耐性菌の対策に有効な手段となっています .
作用機序
ファロペネムナトリウムは、細菌細胞壁の合成を阻害することにより効果を発揮します。細菌細胞壁のペプチドグリカンポリマー鎖の架橋に関与するトランスペプチダーゼ酵素に結合して、競合的に阻害します。 この阻害により、細菌細胞壁が弱くなり、損傷を受けやすくなり、最終的に細菌の死に至ります .
生化学分析
Biochemical Properties
Faropenem sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final phase of peptidoglycan synthesis. By binding to these PBPs, faropenem sodium prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of bacterial cell walls . This interaction is essential for its antibacterial activity.
Cellular Effects
Faropenem sodium exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis. This disruption affects cell signaling pathways, gene expression, and cellular metabolism in bacteria. Faropenem sodium’s impact on bacterial cells results in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of faropenem sodium involves its binding to penicillin-binding proteins (PBPs) on bacterial cell walls. By inhibiting these PBPs, faropenem sodium prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of bacterial cell walls. This inhibition weakens the cell wall, making it more susceptible to damage and ultimately leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of faropenem sodium have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that faropenem sodium exhibits bactericidal activity and a significant post-antibiotic effect against various bacterial strains . The stability and degradation of faropenem sodium are influenced by factors such as temperature and pH, which can affect its efficacy over time .
Dosage Effects in Animal Models
The effects of faropenem sodium vary with different dosages in animal models. Studies have shown that higher doses of faropenem sodium can lead to increased antibacterial activity, but may also result in toxic or adverse effects. For example, in animal studies, the kidney toxicity of faropenem sodium has been reported to increase with higher doses . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Faropenem sodium is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver and excreted primarily through the kidneys. The metabolic pathways of faropenem sodium can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Faropenem sodium is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it is transported across the renal epithelial luminal membrane via the sodium-dependent phosphate transporter 1 (Npt1) in a sodium-independent but chloride ion-sensitive manner . This transport mechanism affects its localization and accumulation within tissues.
Subcellular Localization
The subcellular localization of faropenem sodium is primarily within bacterial cell walls, where it exerts its antibacterial effects. The targeting signals and post-translational modifications that direct faropenem sodium to specific compartments or organelles are crucial for its activity and function .
準備方法
Synthetic Routes and Reaction Conditions: Faropenem sodium can be synthesized through various methods. One common approach involves dissolving the crude product in distilled water, chilling the solution, and then adding acetone under controlled conditions to precipitate the desired compound . Another method involves mixing faropenem sodium with excipients and desiccants, followed by granulation and drying processes to produce stable particles .
Industrial Production Methods: Industrial production of faropenem sodium tablets involves direct tabletting methods, where the compound is combined with microcrystalline cellulose and other auxiliary materials to form a plain tablet. This tablet is then coated to enhance stability and shelf life .
化学反応の分析
反応の種類: ファロペネムナトリウムは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その抗菌活性と安定性にとって不可欠です。
一般的な試薬と条件: ファロペネムナトリウムを含む反応で使用される一般的な試薬には、リン酸緩衝液、アセトニトリル、エタノールなどがあります。 条件は、最適な反応結果を得るために、制御された温度と特定のpHレベルが用いられることが多いです .
生成される主要な生成物: これらの反応から生成される主要な生成物には、ファロペネムナトリウムの誘導体があり、その抗菌作用を保持しています。 これらの誘導体は、しばしば、効力と安定性の向上が評価されます .
類似化合物との比較
ファロペネムナトリウムは、広域スペクトルβ-ラクタマーゼに対する耐性があるため、β-ラクタム系抗生物質の中でもユニークな存在です。 類似の化合物には、イミペネム、メロペネム、エルタペネムなどがあります。これらもβ-ラクタム系抗生物質ですが、活性スペクトルと耐性プロファイルが異なります 。 ファロペネムナトリウムは、経口バイオアベイラビリティと安定性に優れているため、特定の細菌感染症の治療に好ましい選択肢となっています .
結論
ファロペネムナトリウムは、汎用性が高く効果的なβ-ラクタム系抗生物質であり、科学研究と医学において幅広い用途があります。その独自の特性とβ-ラクタマーゼに対する耐性により、抗生物質耐性菌対策に有効な手段となっています。
ご不明な点がございましたら、お気軽にお問い合わせください!
特性
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSAXRANXQSPQP-VUKDEKJYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122547-49-3 | |
| Record name | SUN 5555 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122547493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAROPENEM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O46G914RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Faropenem sodium exert its antibacterial activity?
A: [] Faropenem sodium, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycans, a crucial component of the bacterial cell wall, leading to bacterial cell death.
Q2: What is the molecular formula and weight of Faropenem sodium?
A: [] The molecular formula of Faropenem sodium is C12H14NNaO5S, and its molecular weight is 303.29 g/mol.
Q3: What spectroscopic techniques are used to characterize Faropenem sodium?
A: [] Various spectroscopic techniques are employed for structural elucidation and identification of Faropenem sodium, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), elemental analysis (EA), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy.
Q4: How does the stability of Faropenem sodium vary under different conditions?
A: [, ] The stability of Faropenem sodium is influenced by factors like temperature, humidity, and pH. Studies have shown that its stability is enhanced in a freeze-dried powder form. Specific excipients and antioxidants can further improve stability during storage.
Q5: Are there specific material compatibility challenges associated with Faropenem sodium formulations?
A: [, ] Research indicates that Faropenem sodium can interact with certain excipients, potentially impacting the stability and dissolution properties of the final dosage form. Careful selection of excipients, such as disintegrants, binders, lubricants, and fillers, is crucial to ensure optimal formulation performance.
Q6: Does Faropenem sodium exhibit any catalytic properties?
A6: Based on the provided research papers, Faropenem sodium is primarily investigated for its antibacterial properties. There is no mention of catalytic properties or applications in these studies.
Q7: Have computational chemistry methods been applied to study Faropenem sodium?
A7: The provided research papers primarily focus on experimental techniques to characterize and evaluate Faropenem sodium. There is no mention of specific computational chemistry studies or QSAR model development.
Q8: How do structural modifications of Faropenem sodium influence its antibacterial activity?
A8: The provided research focuses on Faropenem sodium itself, and there's no information regarding the impact of structural modifications on its activity, potency, or selectivity.
Q9: What strategies are employed to enhance the stability and bioavailability of Faropenem sodium formulations?
A: [, , , ] Various approaches are explored to improve the formulation of Faropenem sodium: * Direct tablet compression: This method reduces exposure to heat and humidity, enhancing stability. [] * Freeze-drying: Freeze-drying with specific excipients and antioxidants improves stability. [] * Granulation: Preparation of granules with excipients like lactose, sucrose, and glutathione enhances stability and dissolution. [] * Sustained-release formulations: Using sustained-release materials aims to provide a prolonged therapeutic effect and improve patient compliance. []
Q10: What is the pharmacokinetic profile of Faropenem sodium?
A: [, , ] Faropenem sodium exhibits a rapid absorption profile after oral administration. It is metabolized in the liver and primarily excreted in the urine. Studies in healthy volunteers have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.
Q11: What is the spectrum of antibacterial activity of Faropenem sodium?
A: [, , ] Faropenem sodium demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some anaerobic species. It is effective against common respiratory and urinary tract pathogens.
Q12: What in vivo models are used to evaluate the efficacy of Faropenem sodium?
A: [, , , ] While the research papers provided mainly focus on clinical trials in humans, they mention animal models in the broader context of antibiotic research. Specific animal models for Faropenem sodium efficacy testing are not detailed.
Q13: Are there concerns regarding resistance development to Faropenem sodium?
A: [] While Faropenem sodium is a valuable antibiotic, the emergence and spread of antimicrobial resistance (AMR) are concerns. The potential for cross-resistance with other carbapenem antibiotics raises concerns, particularly with the increasing use of oral Faropenem sodium.
Q14: What is known about the safety profile of Faropenem sodium?
A: [] Clinical trials have investigated the safety and tolerability of Faropenem sodium in healthy volunteers. The studies indicate that it is generally well-tolerated, with most adverse effects being mild and transient.
Q15: Are there any known biomarkers for predicting Faropenem sodium efficacy or monitoring treatment response?
A15: The provided research papers do not discuss specific biomarkers associated with Faropenem sodium efficacy or treatment response.
Q16: What is the environmental impact of Faropenem sodium?
A16: The provided research papers do not address the environmental impact of Faropenem sodium or its degradation pathways.
Q17: What analytical techniques are employed to quantify Faropenem sodium in biological samples?
A: [, , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detectors and tandem mass spectrometry (MS/MS), is commonly used to determine Faropenem sodium concentrations in plasma and urine.
Q18: What methods are used to assess the purity and related substances in Faropenem sodium?
A: [, , ] Several analytical techniques are employed: * HPLC: This method is widely used to separate, identify, and quantify Faropenem sodium and its related substances. * Gas chromatography (GC): GC is employed to detect residual solvents in Faropenem sodium samples. * Gel chromatography: This technique is used to determine the presence and quantity of polymers in Faropenem sodium formulations.
Q19: How does the dissolution rate of Faropenem sodium tablets impact its bioavailability?
A: [, ] The dissolution rate of Faropenem sodium tablets is a critical factor influencing its absorption and bioavailability. Faster dissolution generally leads to quicker absorption and higher drug concentrations in the bloodstream.
Q20: How are analytical methods for Faropenem sodium validated?
A: [, ] Analytical methods for Faropenem sodium undergo rigorous validation procedures following guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). This ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the methods.
Q21: What quality control measures are implemented during the manufacturing process of Faropenem sodium?
A: [] Stringent quality control measures are crucial during the manufacturing of Faropenem sodium to guarantee its quality, safety, and efficacy. These measures include: * Raw material control: Ensuring the quality and purity of starting materials and excipients. * In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. * Finished product testing: Verifying that the final product meets the required specifications.
Q22: Does Faropenem sodium elicit any significant immunological responses?
A22: The provided research papers do not discuss the immunogenicity or potential for immunological responses to Faropenem sodium.
Q23: Does Faropenem sodium interact with drug transporters?
A: [] Faropenem is transported through the inorganic phosphate transporter, Npt1. This transport is sodium-independent but chloride ion-sensitive.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


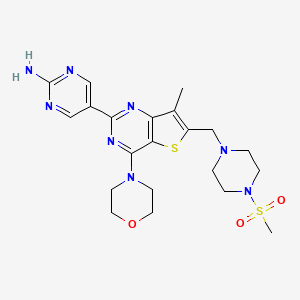
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
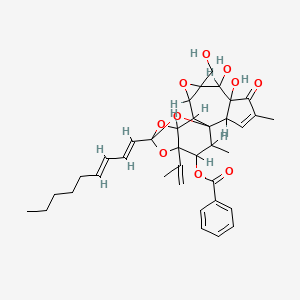
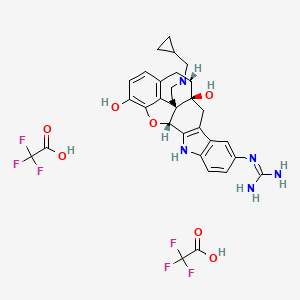
![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)



